Docosyl hydrogen glutarate
Description
Docosyl hydrogen glutarate (CAS: 94278-12-3) is a monoester derivative of glutaric acid (C₅H₈O₄) esterified with a docosyl group (C₂₂H₄₅). This long-chain alkyl ester combines the hydrophilic carboxylate group with a hydrophobic alkyl chain, conferring unique amphiphilic properties. Such structural characteristics make it suitable for applications requiring controlled hydrophobicity, such as lubricants, coatings, or sustained-release formulations .
Properties
CAS No. |
94278-12-3 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
5-docosoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-31-27(30)24-22-23-26(28)29/h2-25H2,1H3,(H,28,29) |
InChI Key |
CNMJKGUUEVNWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Docosyl hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Glutaric acid and docosanoic acid.
Reduction: Docosyl alcohol and glutaric acid derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Chemistry: Docosyl hydrogen glutarate is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers .
Biology: In biological research, it is used to study the interactions of long-chain esters with biological membranes and their effects on membrane fluidity .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
Mechanism of Action
Docosyl hydrogen glutarate exerts its effects primarily through its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Glutarate Compounds
Structural and Functional Differences
Glutarate esters vary in alkyl chain length and substitution patterns, influencing their physicochemical properties and applications. Key comparisons include:
Physicochemical Properties
- Solubility : this compound’s long alkyl chain reduces water solubility compared to diethyl or dimethyl glutarates, which are miscible in polar solvents.
- Thermal Stability : Higher melting points and thermal stability are expected due to strong van der Waals interactions in the C22 chain, unlike volatile diesters like dimethyl glutarate .
- Luminescence and Sensing : Unlike lanthanide-glutarate coordination polymers (e.g., Eu(III)/Tb(III) complexes), this compound lacks metal coordination sites, precluding luminescent applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
